molecular formula C14H16FN3O2 B11745889 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid CAS No. 1855938-09-8

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11745889
CAS No.: 1855938-09-8
M. Wt: 277.29 g/mol
InChI Key: YEUMFMABYVHTFP-UHFFFAOYSA-N
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Description

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a pyrazole ring through a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using amide bond formation techniques, such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.

Mechanism of Action

The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, while the benzoic acid moiety can form ionic or hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
  • 2-[({[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
  • 2-[({[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid

Uniqueness

The presence of the fluoroethyl group in 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.

Properties

CAS No.

1855938-09-8

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H16FN3O2/c15-6-8-18-7-5-12(17-18)10-16-9-11-3-1-2-4-13(11)14(19)20/h1-5,7,16H,6,8-10H2,(H,19,20)

InChI Key

YEUMFMABYVHTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CCF)C(=O)O

Origin of Product

United States

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